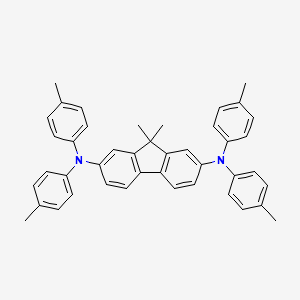
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes two di-p-tolylamino groups attached to a fluorene core. The presence of these groups enhances its electronic properties, making it a valuable material in the field of optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Functionalization: The fluorene core is functionalized at the 2 and 7 positions using electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further utilized in the synthesis of advanced materials for optoelectronic applications.
科学研究应用
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the electronics industry, it is a key material in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices.
作用机制
The mechanism by which 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene exerts its effects is primarily related to its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states that emit light upon relaxation. This property is exploited in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light. The molecular targets and pathways involved include the interaction with charge carriers (electrons and holes) and the formation of excitons (electron-hole pairs) that recombine to produce light.
相似化合物的比较
Similar Compounds
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene: Known for its high efficiency in OLEDs.
2,7-Bis(di-p-tolylamino)-9,9-dioctylfluorene: Similar structure but with longer alkyl chains, offering different solubility and film-forming properties.
2,7-Bis(di-p-tolylamino)-9,9-diphenylfluorene: Incorporates phenyl groups, providing enhanced thermal stability and different electronic properties.
Uniqueness
This compound stands out due to its balanced combination of electronic properties, thermal stability, and ease of synthesis. Its unique structure allows for efficient charge transport and light emission, making it a preferred choice in the development of high-performance OLEDs and other optoelectronic devices.
属性
分子式 |
C43H40N2 |
|---|---|
分子量 |
584.8 g/mol |
IUPAC 名称 |
9,9-dimethyl-2-N,2-N,7-N,7-N-tetrakis(4-methylphenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C43H40N2/c1-29-7-15-33(16-8-29)44(34-17-9-30(2)10-18-34)37-23-25-39-40-26-24-38(28-42(40)43(5,6)41(39)27-37)45(35-19-11-31(3)12-20-35)36-21-13-32(4)14-22-36/h7-28H,1-6H3 |
InChI 键 |
MEVVMDWHZDANIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


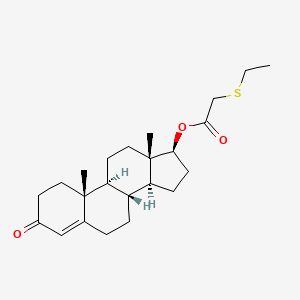

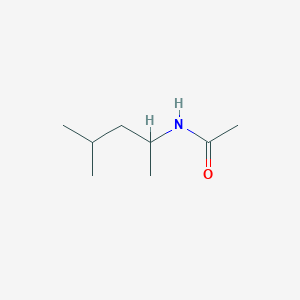
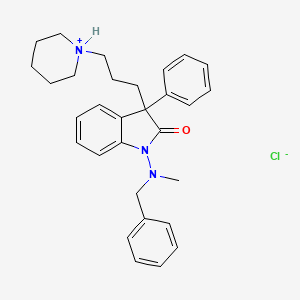
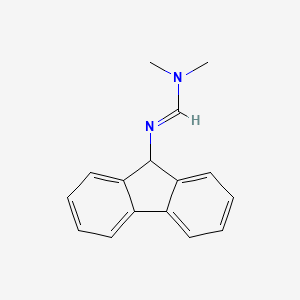
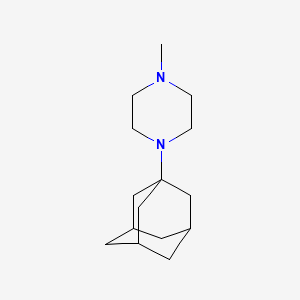
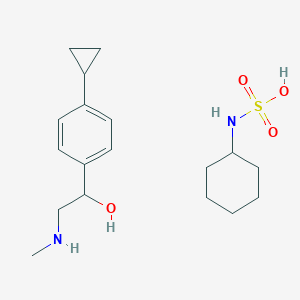
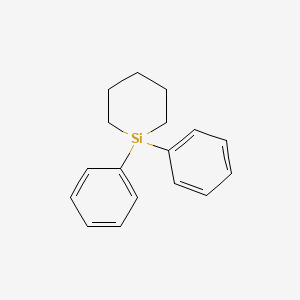
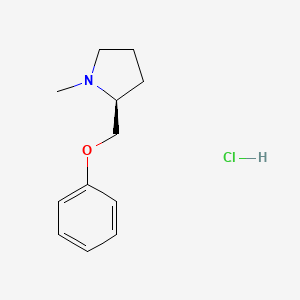
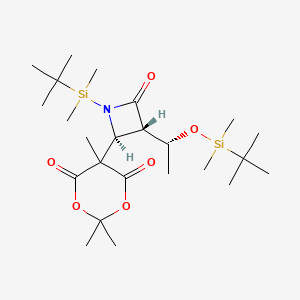
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
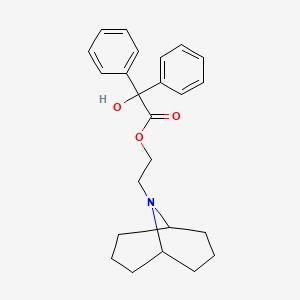
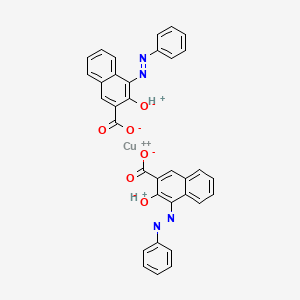
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)
